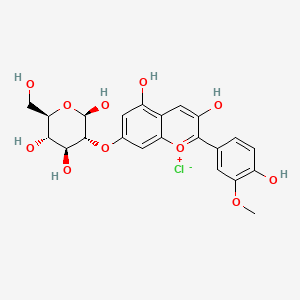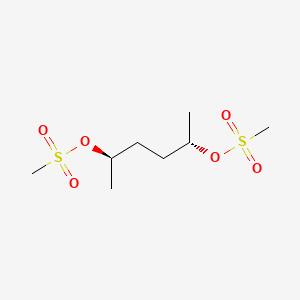
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- is an organic compound with the molecular formula C8H18O6S2. It is a derivative of 2,5-Hexanediol, where the hydroxyl groups are replaced by methanesulfonate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- typically involves the reaction of 2,5-Hexanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows:
2,5-Hexanediol+2CH3SO2Cl→2,5-Hexanediol, dimethanesulfonate+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
化学反応の分析
Types of Reactions
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to 2,5-Hexanediol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water and a base, the methanesulfonate groups can be hydrolyzed back to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions are used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: The major product is 2,5-Hexanediol.
Hydrolysis: The major product is 2,5-Hexanediol.
科学的研究の応用
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biomolecular condensates and their role in cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- involves its interaction with biomolecular condensates in cells. These condensates are dynamic compartments that play a role in various cellular processes such as transcriptional control, stress response, and quality control of proteins. The compound targets these condensates, affecting their formation and function.
類似化合物との比較
Similar Compounds
2,5-Hexanediol: The parent compound with hydroxyl groups instead of methanesulfonate groups.
1,6-Hexanediol, dimethanesulfonate: A similar compound with a different carbon chain length.
2,5-Dimethyl-2,5-hexanediol: A compound with methyl groups instead of hydrogen atoms on the carbon chain.
Uniqueness
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to interact with biomolecular condensates sets it apart from other similar compounds.
特性
CAS番号 |
33447-91-5 |
|---|---|
分子式 |
C8H18O6S2 |
分子量 |
274.4 g/mol |
IUPAC名 |
[(2R,5S)-5-methylsulfonyloxyhexan-2-yl] methanesulfonate |
InChI |
InChI=1S/C8H18O6S2/c1-7(13-15(3,9)10)5-6-8(2)14-16(4,11)12/h7-8H,5-6H2,1-4H3/t7-,8+ |
InChIキー |
JDZNTUQRMDAIRO-OCAPTIKFSA-N |
異性体SMILES |
C[C@H](CC[C@H](C)OS(=O)(=O)C)OS(=O)(=O)C |
正規SMILES |
CC(CCC(C)OS(=O)(=O)C)OS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




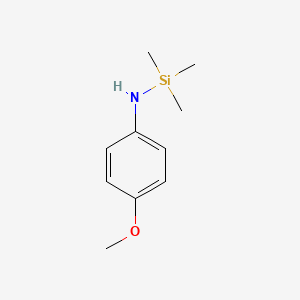

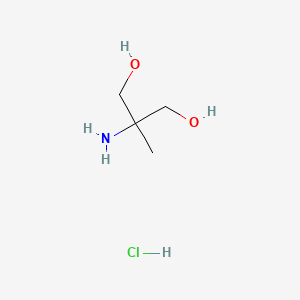
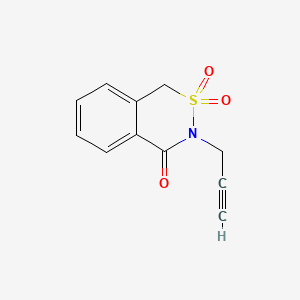
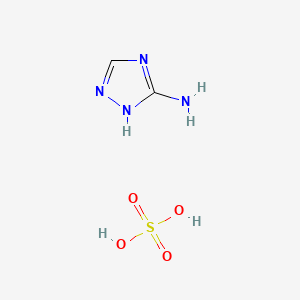
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
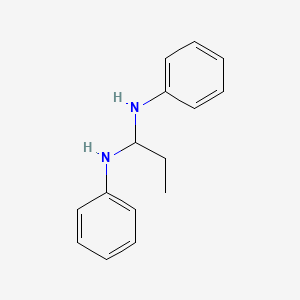
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)


